molecular formula C15H14N4O2S2 B2364216 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide CAS No. 2380180-01-6

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide

Cat. No. B2364216
M. Wt: 346.42
InChI Key: UCMDMEHOPVAHDX-UHFFFAOYSA-N
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Description

“N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thienopyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is similar to that of purines, making them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as versatile synthons for the preparation of thienopyrimidine-7-carbonitriles .

Future Directions

Thienopyrimidines, including “N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide”, hold promise in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications, particularly in the development of new pharmaceutical drugs .

properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c20-23(21,12-4-2-1-3-5-12)18-11-8-19(9-11)15-14-13(6-7-22-14)16-10-17-15/h1-7,10-11,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMDMEHOPVAHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide

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